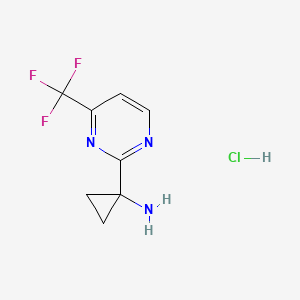
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropan-1-amine hcl” is a chemical compound with the CAS Number: 2287323-29-7 . It has a molecular weight of 239.63 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)pyrimidin-2-yl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H8F3N3.ClH/c9-8(10,11)5-1-4-13-6(14-5)7(12)2-3-7;/h1,4H,2-3,12H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Trifluoromethylated Analogues : This compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These analogues are created through a Michael-like 1,4-conjugate hydrocyanation process. This synthesis has led to the creation of both racemic and enantiopure forms of these analogues, which are important in various chemical applications (Sukach et al., 2015).
Hyperbranched Polyimides for Gas Separation : In the field of polymer science, this compound plays a role in the synthesis of hyperbranched polyimides. These materials are significant in gas separation applications, showcasing the versatility of this compound in creating materials with specific industrial applications (Fang et al., 2000).
Corrosion Inhibition : Pyrimidinic Schiff bases, which can be derived from this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. This application is crucial in industrial processes where corrosion resistance is needed (Ashassi-Sorkhabi et al., 2005).
Biological and Medicinal Research
Synthesis of Enantiomeric Derivatives for Antitumor Activity : The compound is used in synthesizing enantiomeric derivatives that exhibit antitumor activities. These studies are essential in the field of medicinal chemistry, exploring new potential treatments for cancer (Gao et al., 2015).
Carbenium Ions in Biologically Active Amines : Research has been conducted on the reaction of carbenium ions with biologically active amines, including derivatives of pyrimidin-2-amine. These studies contribute to a better understanding of the chemical behavior of these compounds in biological systems (Yunnikova & Ésenbaeva, 2018).
Organocatalytic Addition in Chemical Synthesis : The compound has been studied in the context of organocatalytic addition reactions, which are fundamental in creating pharmaceuticals and other fine chemicals. This research demonstrates the role of such compounds in facilitating complex chemical reactions (Sukach et al., 2014).
Food Safety and Environmental Health
- DNA Adducts in Food Mutagens : Research involving heterocyclic amines, to which this compound is related, has implications for understanding the mutagenesis and carcinogenesis associated with certain types of cooked foods. This is crucial for food safety and public health (Schut & Snyderwine, 1999).
Safety and Hazards
properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-4-13-6(14-5)7(12)2-3-7;/h1,4H,2-3,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFKGHOKIOUUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=N2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
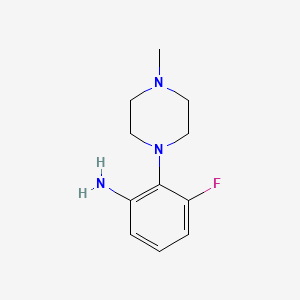
![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)
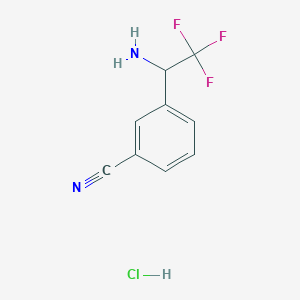
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)
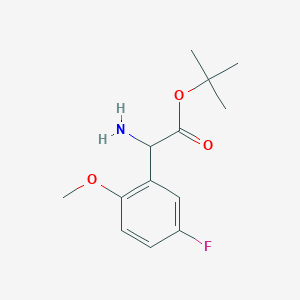

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
methanone](/img/structure/B2895135.png)
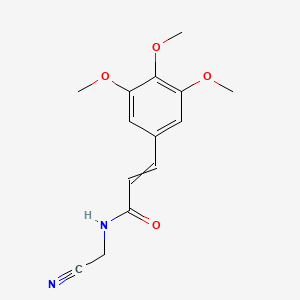
![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)